2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
Overview
Description
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have shown significant antioxidant and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as DNA gyrase B and sterol-14-alpha-demethylase . These interactions are crucial as they can influence the compound’s antimicrobial and anti-inflammatory activities. The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to the observed biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exhibit significant antioxidant and antimicrobial activities . It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with microbial strains such as Staphylococcus aureus and Escherichia coli can lead to the inhibition of their growth, thereby showcasing its potential as an antimicrobial agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes. For example, its binding to DNA gyrase B inhibits the enzyme’s activity, leading to antimicrobial effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without notable adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as sterol-14-alpha-demethylase, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in cellular metabolism, thereby contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are key factors that influence its subcellular localization, thereby determining its overall efficacy.
Properties
IUPAC Name |
2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWQHUBTJJTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C(=O)O)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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